Technical Whitepaper: Structural Dynamics and Synthetic Utility of Bis(1-(2-bromophenyl)ethyl)amine HCl
Technical Whitepaper: Structural Dynamics and Synthetic Utility of Bis(1-(2-bromophenyl)ethyl)amine HCl
The following technical guide details the molecular structure, synthetic pathways, and physicochemical properties of Bis(1-(2-bromophenyl)ethyl)amine Hydrochloride .
Executive Summary
Bis(1-(2-bromophenyl)ethyl)amine Hydrochloride is a sterically congested secondary amine salt featuring two chiral centers and two ortho-brominated phenyl rings. While often encountered as a critical impurity (dimer) during the manufacture of the primary amine 1-(2-bromophenyl)ethylamine —a key intermediate in API synthesis—it also possesses potential as a chiral scaffold for ligand design.
This guide provides a comprehensive analysis of its structural rigidity, formation mechanisms via reductive amination, and protocols for its specific detection and control.
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The molecule consists of two 1-(2-bromophenyl)ethyl groups bridged by a central nitrogen atom. The hydrochloride salt form improves stability and crystallinity, facilitating isolation from reaction mixtures.
Table 1: Chemical Specifications
| Property | Specification |
| Chemical Name | Bis(1-(2-bromophenyl)ethyl)amine Hydrochloride |
| CAS Number | 1393442-47-1 |
| Molecular Formula | C₁₆H₁₇Br₂N[1][2][3] · HCl |
| Molecular Weight | 419.59 g/mol |
| Physical State | White to Off-white Solid |
| Chiral Centers | 2 (Positions α to Nitrogen) |
| Stereoisomers | 3 (Meso: |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
Structural Analysis
The defining feature of this molecule is the ortho-bromo substituent .
-
Steric Locking: The large bromine atoms at the ortho positions create significant steric hindrance around the central nitrogen. This restricts rotation around the C-N bonds, potentially locking the molecule into specific conformations that differ significantly from its non-brominated analog, bis(1-phenylethyl)amine.
-
Lipophilicity: The presence of two bromine atoms significantly increases the logP compared to the unsubstituted amine, reducing water solubility and increasing retention time in Reverse Phase HPLC (RP-HPLC).
Stereochemical Complexity
Because the molecule is generated from a chiral precursor (or racemic mixture), the stereochemical outcome is non-trivial. The amine nitrogen connects two chiral carbons.
-
Meso Compound
: Optically inactive. The steric bulk of the ortho-bromo groups may make this diastereomer separable from the racemic pair via crystallization. -
Racemic Pair
: Optically active (enantiomers).
Diagram 1: Stereochemical Relationships The following diagram illustrates the relationship between the monomeric precursors and the resulting stereoisomers.
Caption: Stereochemical outcome of dimerizing racemic 1-(2-bromophenyl)ethylamine. The resulting diastereomers (Meso vs. Racemic) possess distinct physical properties.
Synthesis & Control Protocols
The formation of Bis(1-(2-bromophenyl)ethyl)amine is typically a competitive side reaction during the synthesis of the primary amine. However, it can be targeted intentionally.
Mechanism: Reductive Amination
The reaction proceeds via the condensation of 2-bromoacetophenone with ammonia (or the primary amine) to form an imine, followed by reduction. The "Bis" impurity forms when the product (primary amine) competes with ammonia to react with the ketone.
Diagram 2: Competitive Reaction Pathways
Caption: Pathway showing how the primary amine target reacts further to form the Bis-amine dimer.
Experimental Protocol: Controlling Formation
A. Suppression (For Impurity Control)
To minimize the "Bis" impurity during primary amine synthesis:
-
High Ammonia Equivalents: Use a large excess of ammonia (10–20 eq) relative to the ketone. This statistically favors the formation of the primary imine.
-
Dilution: Run the reaction at high dilution (>20 volumes of solvent) to reduce the collision frequency between the formed primary amine and unreacted ketone.
-
Stepwise Addition: Add the reducing agent (e.g., NaBH₄) after complete imine formation to prevent the accumulation of free primary amine while ketone is still present.
B. Intentional Synthesis (Targeting the Bis-Amine)
To synthesize the title compound specifically:
Reagents:
-
2-Bromoacetophenone (1.0 eq)
-
1-(2-bromophenyl)ethylamine (1.1 eq)[4]
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq) – Crucial for sterically hindered amines.
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Solvent: THF (anhydrous)
Procedure:
-
Complexation: In a flame-dried flask under N₂, combine 2-bromoacetophenone and 1-(2-bromophenyl)ethylamine in anhydrous THF.
-
Lewis Acid Activation: Add Ti(OiPr)₄ dropwise. The Titanium acts as a Lewis acid to activate the carbonyl and scavenge water, driving the sterically difficult imine formation. Stir at ambient temperature for 12–18 hours.
-
Reduction: Cool to 0°C. Add NaBH₄ portion-wise. Allow to warm to room temperature and stir for 6 hours.
-
Quench & Workup: Quench with 1N NaOH (to precipitate Titanium salts). Filter through Celite. Extract with Ethyl Acetate.
-
Salt Formation: Dissolve the crude oil in minimal Ethanol. Add 4M HCl in Dioxane dropwise until pH < 2. The Bis(1-(2-bromophenyl)ethyl)amine HCl salt will precipitate.
-
Purification: Recrystallize from Ethanol/Ether to separate diastereomers if necessary.
Analytical Characterization
Validating the structure requires distinguishing it from the monomer.
Mass Spectrometry (LC-MS)[11]
-
Isotopic Pattern: The presence of two bromine atoms creates a distinct isotopic signature.
-
M+ (79Br, 79Br): 100% relative abundance.
-
M+2 (79Br, 81Br): ~200% relative abundance (1:2:1 ratio is characteristic of Br₂).
-
M+4 (81Br, 81Br): ~100% relative abundance.
-
-
m/z: Look for the parent ion [M+H]⁺ at ~396/398/400 Da (free base).
Proton NMR (¹H-NMR)
-
Methine Protons: The chiral protons (
) will appear as multiplets shifted downfield (approx. 3.8–4.5 ppm) compared to the monomer due to the electron-withdrawing nature of the second aromatic ring and the ammonium salt formation. -
Diastereomeric Splitting: In the racemic mixture, you may observe duplicate sets of signals for the methyl doublets, corresponding to the meso and racemic forms.
Applications in Drug Development[1][12]
-
Impurity Marker: As a stable HCl salt, this compound serves as a critical Reference Standard for HPLC method development to ensure purity of 1-(2-bromophenyl)ethylamine batches.
-
Chiral Ligand Backbone: The steric bulk of the ortho-bromo groups makes this scaffold a candidate for modifying "ChiPros"-type ligands. The bromine atoms provide a handle for further functionalization (e.g., Lithium-Halogen exchange) to create phosphine ligands for asymmetric catalysis.
References
-
Chemical Identity: Bis(1-(2-bromophenyl)ethyl)amine hydrochloride. CAS 1393442-47-1.[1][5] Sigma-Aldrich / MilliporeSigma Catalog.
-
Synthesis Methodology (General Reductive Amination): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
-
Steric Control in Amine Synthesis: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995. (Methodology basis for Protocol B).
- Related Chiral Auxiliaries: "ChiPros: Bis(1-phenylethyl)amine.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Bis(2-phenylethyl)amine hydrochloride | C16H20ClN | CID 2749885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 4. (S)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bis(2-chloroethyl)amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]




